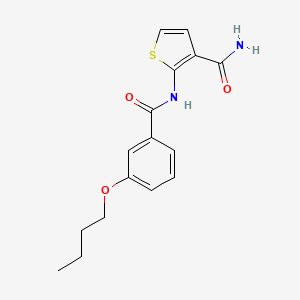![molecular formula C24H33N3O8S B2477232 Trimethyl 5-{bis[(cyclohexylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate CAS No. 339020-17-6](/img/structure/B2477232.png)
Trimethyl 5-{bis[(cyclohexylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl 5-{bis[(cyclohexylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiophene ring substituted with three carboxylate groups and two cyclohexylamino carbonyl groups, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 5-{bis[(cyclohexylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the thiophene ring is constructed through cyclization reactions.
Introduction of Carboxylate Groups: Carboxylate groups are introduced via esterification reactions using appropriate carboxylic acids and alcohols.
Addition of Cyclohexylamino Carbonyl Groups: The cyclohexylamino carbonyl groups are added through nucleophilic substitution reactions, where cyclohexylamine reacts with carbonyl-containing intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the multi-step synthesis under controlled conditions.
Catalysts and Solvents: Employing specific catalysts and solvents to optimize reaction rates and yields.
Purification Techniques: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl 5-{bis[(cyclohexylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Trimethyl 5-{bis[(cyclohexylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of Trimethyl 5-{bis[(cyclohexylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl 5-{bis[(phenylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate
- Trimethyl 5-{bis[(methylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate
- Trimethyl 5-{bis[(ethylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate
Uniqueness
Trimethyl 5-{bis[(cyclohexylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate stands out due to its unique combination of cyclohexylamino carbonyl groups and thiophene ring, which imparts distinct chemical and physical properties. These features make it particularly valuable for specific applications in material science and medicinal chemistry.
Propiedades
IUPAC Name |
trimethyl 5-[bis(cyclohexylcarbamoyl)amino]thiophene-2,3,4-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O8S/c1-33-20(28)16-17(21(29)34-2)19(36-18(16)22(30)35-3)27(23(31)25-14-10-6-4-7-11-14)24(32)26-15-12-8-5-9-13-15/h14-15H,4-13H2,1-3H3,(H,25,31)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSKADZQPLHYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1C(=O)OC)N(C(=O)NC2CCCCC2)C(=O)NC3CCCCC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-methoxy-2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B2477149.png)

![4,8-dimethyl-1-[(3-methylphenyl)methyl]-1,2-dihydroquinolin-2-one](/img/structure/B2477154.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 2,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2477158.png)

![1-(3,4-dimethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2477160.png)

![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B2477162.png)


![6-(2-bromobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2477169.png)


